molecular formula C21H26N6O3 B5506743 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Katalognummer B5506743
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: FQQIZYWHACVPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multistep chemical reactions, including nucleophilic substitution, cyclization, and functional group transformations. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized to explore anti-inflammatory and analgesic agents, demonstrating the diversity of synthetic strategies that can be applied to pyrimidine chemistry (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

The analysis of molecular structures typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside computational methods to elucidate the arrangement of atoms within a molecule. The structure-activity relationship (SAR) studies of compounds such as piperazin-1-yl substituted heterobiaryls provide insights into how structural features affect binding affinity and biological activity, which is crucial for understanding the molecular basis of a compound's properties (Strekowski et al., 2016).

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, aiming to explore their anti-inflammatory and analgesic properties. These compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/COX-2) and demonstrated analgesic and anti-inflammatory activities, suggesting potential for therapeutic application in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity Against Cancer Cell Lines

Another research focused on the synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. Certain compounds within this series exhibited promising antiproliferative effects, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antineoplastic Tyrosine Kinase Inhibitor for Chronic Myelogenous Leukemia

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is in clinical trials for treating chronic myelogenous leukemia (CML). The study on its metabolism in CML patients identified the main metabolic pathways, providing insights into its pharmacokinetics and potential therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).

Antiemetic Agents

Research on 4-piperazinopyrimidines revealed their pharmacological profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds, in particular, were highlighted for their potent antiemetic activity, suggesting their potential for clinical application as antiemetic agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Antiviral Agents

A series of 6-(arylthio)uracils and related derivatives were synthesized and evaluated for their antiviral activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). Some compounds showed marginal activity, contributing to the ongoing search for effective antiviral therapies (El-Emam, Massoud, El-Bendary, & El-Sayed, 2004).

Wirkmechanismus

Without more information, particularly regarding what this compound is intended to be used for, it’s impossible to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine” would require appropriate safety precautions. Without specific information on this compound, it’s impossible to provide detailed safety and hazard information .

Eigenschaften

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-24-4-6-25(7-5-24)19-13-20(23-14-22-19)26-8-10-27(11-9-26)21(28)16-2-3-17-18(12-16)30-15-29-17/h2-3,12-14H,4-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQIZYWHACVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.